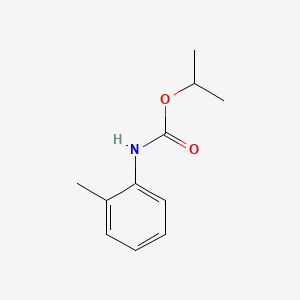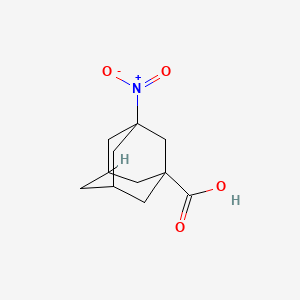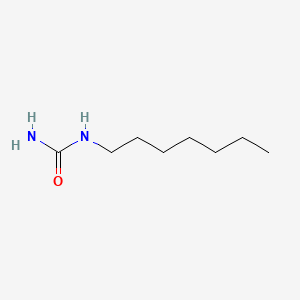
1,7-Diaminophenazin
Übersicht
Beschreibung
1,7-Diaminophenazine (1,7-DAP) is an organic compound that has been studied extensively in recent years due to its unique properties and potential applications. 1,7-DAP is a heterocyclic compound with a molecular formula of C6H7N3 and is composed of two nitrogen atoms, three hydrogen atoms, and one carbon atom. It is a colorless, crystalline solid that is soluble in water and ethanol. 1,7-DAP has been used in a variety of scientific and industrial applications, including as a dye, a corrosion inhibitor, and a catalyst. In addition, it has been studied for its potential use as an antimicrobial agent, an antioxidant, and a drug delivery system.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
1,7-Diaminophenazin zeigt ein breites Spektrum an antimikrobiellen Aktivitäten. Es hat sich als wirksam gegen verschiedene Bakterienstämme erwiesen, einschließlich grampositiver und gramnegativer Bakterien. Die Verbindung stört die mikrobiellen Zellwände und beeinträchtigt die Elektronentransportkette, was zum Absterben der Mikroorganismen führt .
Antitumoraktivität
Phenazinderivate, einschließlich this compound, haben sich in der Antitumor-Forschung als vielversprechend erwiesen. Sie können Apoptose in Krebszellen induzieren und das Tumorwachstum hemmen, indem sie in zelluläre Signalwege eingreifen. Ihre Fähigkeit, reaktive Sauerstoffspezies (ROS) zu erzeugen, trägt ebenfalls zu ihren Antitumoreffekten bei .
Antioxidative Wirkungen
Der Phenazinkern von this compound ist bekannt für seine antioxidativen Eigenschaften. Es kann freie Radikale abfangen und so Zellen vor oxidativem Stress schützen. Diese Eigenschaft ist besonders vorteilhaft bei der Vorbeugung von Krankheiten, die mit oxidativem Schaden verbunden sind .
Antimalaria-Anwendungen
Synthetische Phenazinanaloga wurden auf ihre antimalarialen Fähigkeiten untersucht. Sie können das Wachstum von Plasmodium falciparum, dem Parasiten, der für Malaria verantwortlich ist, hemmen, was sie zu potenziellen Kandidaten für die Entwicklung von Antimalariamitteln macht .
Neuroprotektive Anwendungen
This compound hat potenzielle Anwendungen als Neuroprotektor. Es kann Nervenzellen vor Schäden schützen, die durch neurodegenerative Erkrankungen oder Verletzungen verursacht werden. Dies wird seiner Fähigkeit zugeschrieben, die neuronale Signalübertragung zu modulieren und vor Neurotoxizität zu schützen .
Optische Eigenschaften für Sensoranwendungen
Phenazine, einschließlich this compound, haben einzigartige optische Eigenschaften, die sie für den Einsatz als Chemosensoren geeignet machen. Sie können das Vorhandensein verschiedener Analyten in Lösungen nachweisen, was für die Umweltüberwachung und Diagnostik wertvoll ist .
Wirkmechanismus
Target of Action
Phenazines, a class of compounds to which 1,7-diaminophenazine belongs, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant activities . This suggests that 1,7-Diaminophenazine may interact with multiple targets within biological systems.
Mode of Action
It is known that phenazines can interact with biological systems in various ways, depending on their specific structure and the biological context
Biochemical Pathways
Phenazines are known to exhibit a diverse range of biological properties, suggesting that they may interact with multiple biochemical pathways
Result of Action
Phenazines are known to exhibit a diverse range of biological properties, suggesting that they may have multiple effects at the molecular and cellular level
Action Environment
It is known that the biological activity of phenazines can be influenced by various factors, including the presence of other organisms and environmental conditions
Eigenschaften
IUPAC Name |
phenazine-1,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPNYDRHOLAYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C3C=C(C=CC3=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182403 | |
| Record name | 1,7-Phenazinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28124-29-0 | |
| Record name | 1,7-Diaminophenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28124-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Diaminophenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028124290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Phenazinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-DIAMINOPHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4SX0JYQ2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



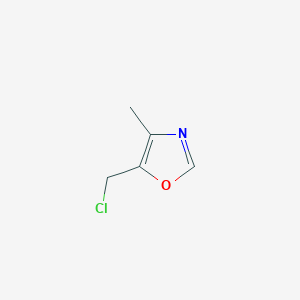
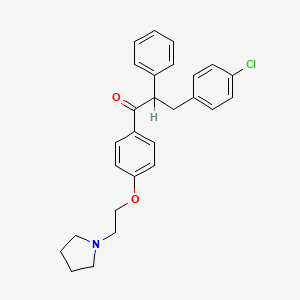
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1618550.png)
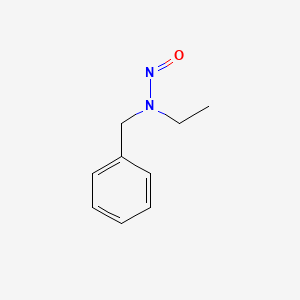
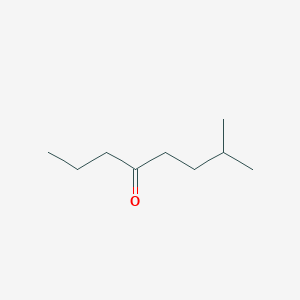
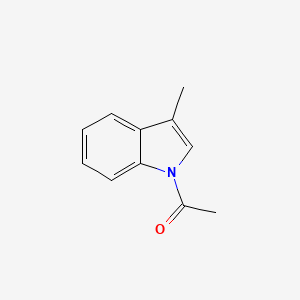
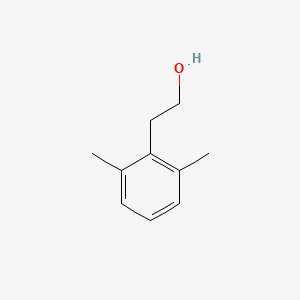
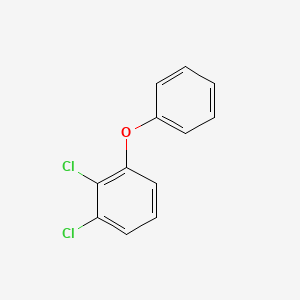


![5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-6-amine;hydrochloride](/img/structure/B1618562.png)
